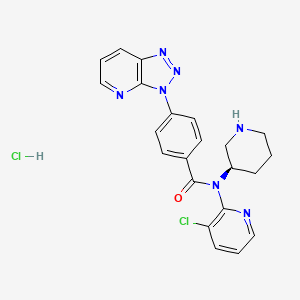

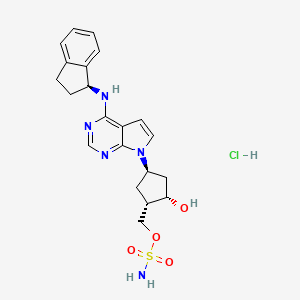

PF-06446846 hydrochloride

Vue d'ensemble

Description

PF-06446846 hydrochloride is an orally active and highly selective inhibitor of the translation of Proprotein convertase subtilisin/kexin type 9 (PCSK9) . It inhibits PCSK9 by inducing the ribosome to stall around codon 34 .

Synthesis Analysis

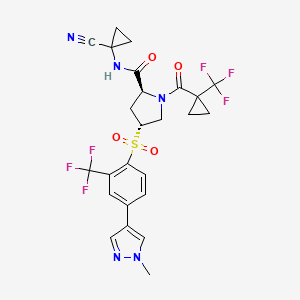

The synthesis of PF-06446846 hydrochloride involves the compound N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride .Molecular Structure Analysis

The molecular structure of PF-06446846 hydrochloride consists of a complex arrangement of atoms including carbon, hydrogen, nitrogen, oxygen, and chlorine . The molecular weight is 470.35 .Physical And Chemical Properties Analysis

PF-06446846 hydrochloride has a molecular weight of 470.35 and a molecular formula of C22H21Cl2N7O . It is a white to beige powder that is soluble in water .Applications De Recherche Scientifique

Chemical Properties

PF-06446846 hydrochloride, also known as N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride, has an empirical formula of C22H20ClN7O. It has a molecular weight of 433.89 (free base basis) and is a white to beige powder .

Pharmacological Action

PF-06446846 hydrochloride is a selective orally active inhibitor of the translation of Proprotein convertase subtilisin/kexin type 9 (PCSK9) . It appears to act by causing the ribosome to stall when synthesizing PCSK9 .

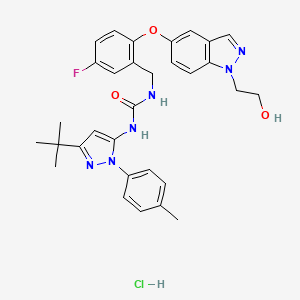

Role in Cholesterol Regulation

PCSK9 binds to the LDL receptor, preventing it from removing LDL cholesterol from the blood . Therefore, inhibiting PCSK9 can potentially help in reducing LDL cholesterol levels.

Effect on Plasma PCSK9 and Total Cholesterol Levels

PF-06446846 hydrochloride was found to reduce plasma PCSK9 and total cholesterol levels in rats . This suggests its potential use in managing cholesterol levels in humans.

Mécanisme D'action

Target of Action

PF-06446846 hydrochloride primarily targets Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in the body . PCSK9 is a protein that binds to the Low-Density Lipoprotein (LDL) receptor, preventing it from removing LDL cholesterol from the blood .

Mode of Action

PF-06446846 hydrochloride is an orally active and highly selective inhibitor of the translation of PCSK9 . It inhibits PCSK9 by inducing the ribosome to stall around codon 34 . This stalling effectively suppresses PCSK9 expression

Biochemical Pathways

The primary biochemical pathway affected by PF-06446846 hydrochloride is the PCSK9-LDL receptor pathway .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The primary molecular effect of PF-06446846 hydrochloride’s action is the reduction of plasma PCSK9 levels . On a cellular level, this results in an increased availability of LDL receptors to remove LDL cholesterol from the blood . Consequently, it leads to a reduction in total cholesterol levels .

Safety and Hazards

PF-06446846 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSJYIVIWBIHOU-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF-06446846 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)